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Application Note & Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview and detailed protocols for utilizing the

ImagXpress Discover system for advanced in-vitro sample imaging. The ImagXpress Discover

is a state-of-the-art, automated high-content imaging (HCI) system designed to provide rapid,

quantitative, and reproducible analysis of a wide array of cellular and subcellular events. Its

integration of high-quality optics, sensitive cameras, and powerful image analysis software

makes it an indispensable tool for academic research and drug discovery.[1][2]

HCI combines the automation of fluorescence microscopy with the quantitative power of image

analysis to extract multi-parametric data from cell populations.[3][4] This technology is

foundational in pre-clinical drug discovery, aiding in target identification, validation, and the

assessment of compound efficacy and toxicity.[5] The ImagXpress Discover system is

engineered to support a diverse range of applications, from simple cell counting to complex 3D

spheroid analysis.

System Specifications and Capabilities
The ImagXpress Discover system offers a suite of features designed for robust and flexible in-

vitro imaging. The key specifications are summarized in the table below.
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Feature Specification Benefit to the User

Microscope
Inverted widefield and confocal

options

Accommodates a wide range

of sample types and imaging

applications, from monolayers

to thick specimens.

Objectives
4x, 10x, 20x, 40x, 60x (Air and

Oil)

High-resolution imaging to

visualize subcellular details.

Illumination
High-power LED (385, 488,

561, 640, 730 nm)

Provides stable and consistent

illumination while minimizing

phototoxicity, crucial for live-

cell imaging.

Detection
High-sensitivity sCMOS

camera

Enables the detection of faint

fluorescent signals and rapid

image acquisition for high-

throughput screening.

Environmental Control
Integrated temperature, CO2,

and humidity control

Maintains optimal conditions

for long-term live-cell imaging

experiments, ensuring cell

viability and physiological

relevance.

Software
CellAnalysis Suite with AI-

driven segmentation

Provides user-friendly interface

for automated image

acquisition and sophisticated

analysis, including complex

morphological profiling.

Plate Compatibility
6- to 1536-well microplates,

slides

High-throughput capability for

large-scale screening

campaigns.

Core Applications
The ImagXpress Discover system is adept at performing a multitude of in-vitro imaging assays.

Key applications include:

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 13 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15570493?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Immunofluorescence and Fixed-Cell Analysis: Quantify protein expression, localization, and

post-translational modifications.

Live-Cell Imaging: Monitor dynamic cellular processes in real-time, such as cell migration,

proliferation, and signaling events.

Apoptosis and Cell Viability Assays: Assess cytotoxicity and the mechanisms of cell death.

3D Cell Culture Imaging: Analyze complex biological models like spheroids and organoids for

more physiologically relevant data.

Phenotypic Screening: Identify novel drug candidates based on changes in cellular

morphology and function.

Experimental Protocols
Protocol 1: Immunofluorescence Staining for Protein
Localization
This protocol details the steps for preparing and staining adherent cells in a 96-well plate for

the analysis of protein localization using the ImagXpress Discover system.

Objective: To visualize and quantify the subcellular localization of a target protein.

Materials:

Adherent cells (e.g., HeLa, U2OS)

96-well imaging plate (black wall, clear bottom)

4% Paraformaldehyde (PFA) in PBS

0.1% Triton X-100 in PBS

Blocking Buffer (e.g., 5% BSA in PBS)

Primary antibody against the target protein
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Fluorophore-conjugated secondary antibody

DAPI or Hoechst stain for nuclear counterstaining

Phosphate Buffered Saline (PBS)

Workflow Diagram:
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Cell Preparation

Staining Protocol

Image Acquisition & Analysis

Seed cells in 96-well plate

Culture overnight (37°C, 5% CO2)

Fix with 4% PFA

Permeabilize with 0.1% Triton X-100

Block with 5% BSA

Incubate with Primary Antibody

Incubate with Secondary Antibody & DAPI

Acquire images on ImagXpress Discover

Analyze with CellAnalysis Suite

Click to download full resolution via product page

Caption: Immunofluorescence workflow from cell seeding to analysis.
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Procedure:

Cell Seeding: Seed cells into a 96-well imaging plate at a density that will result in 50-70%

confluency at the time of staining. Culture overnight.

Fixation: Gently aspirate the culture medium and add 100 µL of 4% PFA to each well.

Incubate for 15 minutes at room temperature.

Washing: Aspirate the PFA and wash the cells three times with 150 µL of PBS for 5 minutes

each.

Permeabilization: Add 100 µL of 0.1% Triton X-100 in PBS to each well and incubate for 10

minutes at room temperature. This step is necessary for intracellular targets.

Blocking: Wash three times with PBS. Add 100 µL of Blocking Buffer to each well and

incubate for 1 hour at room temperature to reduce non-specific antibody binding.

Primary Antibody Incubation: Dilute the primary antibody in Blocking Buffer according to the

manufacturer's recommendations. Aspirate the blocking solution and add 50 µL of the diluted

primary antibody to each well. Incubate overnight at 4°C.

Secondary Antibody Incubation: Wash three times with PBS. Dilute the fluorophore-

conjugated secondary antibody and a nuclear counterstain (e.g., DAPI) in Blocking Buffer.

Add 50 µL of this solution to each well and incubate for 1-2 hours at room temperature,

protected from light.

Final Washes: Wash three times with PBS for 5 minutes each, protected from light. Leave

the final wash in the wells for imaging.

Image Acquisition: Place the plate into the ImagXpress Discover system. Use the 40x

objective and acquire images in the DAPI channel and the channel corresponding to the

secondary antibody's fluorophore.

Data Analysis:

The CellAnalysis Suite software can be used to quantify protein localization. A common method

is to measure the fluorescence intensity in the nucleus (defined by the DAPI signal) versus the
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cytoplasm.

Analysis Parameter Description

Nuclear Intensity
Mean fluorescence intensity of the target protein

within the nuclear mask.

Cytoplasmic Intensity
Mean fluorescence intensity of the target protein

within the cytoplasmic mask.

Nuc/Cyto Ratio
Ratio of nuclear to cytoplasmic intensity, used to

quantify translocation.

Protocol 2: Live-Cell Kinetic Apoptosis Assay
This protocol describes a method for monitoring apoptosis in real-time using the ImagXpress

Discover system with its integrated environmental controls.

Objective: To kinetically measure the induction of apoptosis in response to a compound

treatment.

Materials:

Cells of interest (e.g., Jurkat cells)

96-well imaging plate

Live-cell apoptosis reagent (e.g., Caspase-3/7 Green Reagent)

Cytotoxicity marker (e.g., a cell-impermeant DNA dye)

Test compound and vehicle control

Workflow Diagram:
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Assay Preparation

Kinetic Imaging & Analysis

Seed cells in 96-well plate

Add apoptosis & cytotoxicity reagents

Add test compound

Place plate in ImagXpress Discover (37°C, 5% CO2)

Acquire images every 30 minutes for 24 hours

Quantify fluorescent cells over time

Click to download full resolution via product page

Caption: Workflow for a live-cell kinetic apoptosis assay.

Procedure:

Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.
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Reagent Preparation: Prepare a solution containing the Caspase-3/7 Green Reagent and the

cytotoxicity marker in culture medium.

Treatment: Remove the existing medium and add the reagent-containing medium to the

cells. Then, add the test compound at various concentrations. Include vehicle-only wells as a

negative control.

Image Acquisition: Immediately place the plate into the pre-warmed (37°C, 5% CO2)

ImagXpress Discover system.

Kinetic Setup: Configure the software to acquire images in the brightfield, green (Caspase-

3/7), and red (cytotoxicity) channels every 30 minutes for a duration of 24 to 48 hours. Use a

10x or 20x objective.

Autofocus: Utilize the system's laser autofocus to maintain focus throughout the long-term

experiment.

Data Analysis:

The CellAnalysis Suite software will count the number of green (apoptotic) and red

(necrotic/late apoptotic) cells at each time point. This data can be used to generate dose-

response and time-course curves.

Quantitative Output Description

Apoptotic Cell Count
Number of green fluorescent cells per image

field.

Cytotoxic Cell Count Number of red fluorescent cells per image field.

% Apoptosis (Apoptotic Cell Count / Total Cell Count) * 100

Time to Onset
Time at which a significant increase in apoptosis

is first detected.

Signaling Pathway Visualization
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The ImagXpress Discover system is ideal for studying the modulation of cellular signaling

pathways. For example, the NF-κB signaling pathway is a common target in drug discovery.

Activation of this pathway involves the translocation of the NF-κB protein from the cytoplasm to

the nucleus, an event that can be robustly quantified with the system.
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Caption: Simplified diagram of the NF-κB signaling pathway.
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By performing an immunofluorescence assay for the NF-κB p65 subunit, researchers can use

the ImagXpress Discover to quantify the nuclear translocation of NF-κB in response to stimuli

like TNF-α and screen for compounds that inhibit this process. The Nuc/Cyto Ratio, as

described in Protocol 1, would be the primary quantitative output for this assay.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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